An In-depth Technical Guide to 2-(Methylthio)pyridine: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-(Methylthio)pyridine: Synthesis, Reactivity, and Applications
Introduction
2-(Methylthio)pyridine, also known as Methyl 2-pyridyl sulfide, is a heterocyclic aromatic compound that has emerged as a versatile and pivotal building block in modern organic synthesis and medicinal chemistry.[][2][3] With the CAS Number 18438-38-5, this thioether derivative of pyridine is distinguished by the strategic placement of a methylthio (-SCH₃) group at the 2-position of the pyridine ring. This substitution not only modulates the electronic properties of the aromatic system but also introduces a reactive sulfur center, opening a vast landscape of chemical transformations.[2] Its structural significance is most notably demonstrated by its role as a key precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-reflux disorders. Furthermore, its ability to act as a precursor to sophisticated chelating ligands underscores its utility in catalysis and materials science.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, grounded in established scientific principles and methodologies.
Physicochemical Properties & Spectroscopic Profile
Understanding the fundamental physical and spectroscopic characteristics of 2-(Methylthio)pyridine is essential for its effective use in experimental design, reaction monitoring, and structural elucidation of its derivatives.
Physical and Chemical Properties
2-(Methylthio)pyridine is typically a colorless to light yellow liquid under standard conditions, possessing a characteristic sulfurous odor.[2][5] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18438-38-5 | [][6][7] |
| Molecular Formula | C₆H₇NS | [][6][7] |
| Molecular Weight | 125.19 g/mol | [][6][7] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Density | 1.12 g/mL at 20 °C | [6][8] |
| Boiling Point | ~197 °C | [5] |
| Refractive Index (n20/D) | 1.570 - 1.59 | [5][6][8] |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone).[2] | [2] |
| InChI Key | VLQBSKLZRSUMTJ-UHFFFAOYSA-N | [][6] |
| SMILES | CSc1ccccn1 | [6][8] |
Spectroscopic Characterization
The structural identity of 2-(Methylthio)pyridine is unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear signature of the molecule. The methyl protons (-SCH₃) appear as a sharp singlet, typically shielded relative to the aromatic protons. The four protons on the pyridine ring appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic influence of the nitrogen atom and the methylthio group.
-
Expected Chemical Shifts (CDCl₃):
-
-SCH₃: ~2.5 ppm (singlet, 3H)
-
Pyridine H-6: ~8.4 ppm (multiplet, 1H)
-
Pyridine H-3, H-4, H-5: ~7.0-7.6 ppm (overlapping multiplets, 3H)
-
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum shows six distinct signals, corresponding to the five aromatic carbons and the single methyl carbon. The C2 carbon, directly attached to the sulfur, is significantly deshielded.
-
Expected Chemical Shifts (Acetone-d₆): [9]
-
-SCH₃: ~13.5 ppm
-
Pyridine C-3, C-4, C-5: ~120-137 ppm
-
Pyridine C-6: ~149.5 ppm
-
Pyridine C-2: ~160.5 ppm
-
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the key functional groups.
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretch (-CH₃): ~2920-2980 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1580, 1460, 1420 cm⁻¹ (a series of sharp bands characteristic of the pyridine ring)
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry shows a prominent molecular ion (M⁺) peak at m/z = 125, corresponding to the molecular weight of the compound.[10]
-
Molecular Ion (M⁺): m/z = 125
-
Key Fragmentation: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to yield a stable pyridinethiolate cation at m/z = 110 .[11] Another significant fragment is observed at m/z = 79 , corresponding to the pyridyl cation after cleavage of the C-S bond.[]
-
Synthesis and Manufacturing
The most prevalent and efficient laboratory-scale synthesis of 2-(Methylthio)pyridine involves the S-alkylation of its corresponding thiol precursor, 2-mercaptopyridine. This approach is favored for its high yield and operational simplicity.
Key Synthetic Pathway: S-Methylation of 2-Mercaptopyridine
The underlying principle of this synthesis is the deprotonation of the acidic thiol group of 2-mercaptopyridine to form a highly nucleophilic thiolate anion. This anion then readily undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent, such as methyl iodide.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a reliable method for synthesizing 2-(Methylthio)pyridine from 2-mercaptopyridine.
Materials:
-
2-Mercaptopyridine
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1.0 eq.) in methanol (approx. 0.5 M solution). Add a stoichiometric amount of a base, such as sodium hydroxide (1.0 eq.), and stir the mixture at room temperature for 15-20 minutes. The formation of the sodium thiolate salt is often accompanied by a color change.
-
Causality Insight: The use of a polar protic solvent like methanol facilitates the dissolution of both the starting material and the base. The base must be strong enough to fully deprotonate the thiol (pKa ~9.8) to generate the nucleophilic thiolate.
-
-
Alkylation: Cool the reaction mixture in an ice bath to 0 °C. Add methyl iodide (1.05-1.1 eq.) dropwise via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The product, 2-(Methylthio)pyridine, will have a higher Rf value than the polar starting material, 2-mercaptopyridine. The reaction is typically complete within 1-3 hours.
-
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Partition the resulting residue between dichloromethane and water.
-
Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(Methylthio)pyridine is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Methylthio)pyridine is dominated by the sulfur atom, which can be readily oxidized, and by the pyridine ring, which can participate in various transformations.
Oxidation at the Sulfur Center: Accessing Sulfoxides and Sulfones
The most significant reaction of 2-(Methylthio)pyridine in the context of drug development is the oxidation of the thioether to a sulfoxide and subsequently to a sulfone. This transformation is central to the mechanism of action of many proton pump inhibitors.[12]
-
To Sulfoxide: Selective oxidation to the sulfoxide, 2-(Methylsulfinyl)pyridine (CAS 21948-75-4) , is typically achieved using one equivalent of a mild oxidizing agent.[7][8][13]
-
To Sulfone: Using an excess of a strong oxidizing agent (typically ≥2 equivalents) drives the reaction to the fully oxidized state, 2-(Methylsulfonyl)pyridine (CAS 17075-14-8) .[][4][6][14][15]
Experimental Protocol: Oxidation to Sulfoxide
Materials:
-
2-(Methylthio)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve 2-(Methylthio)pyridine (1.0 eq.) in DCM (approx. 0.2 M solution) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.05 eq.) in DCM. Add this solution dropwise to the cooled solution of the thioether over 30 minutes.
-
Causality Insight: m-CPBA is a highly effective and selective oxidant for this transformation.[16] The reaction is performed at 0 °C to control the exotherm and prevent over-oxidation to the sulfone. The slow addition of the oxidant is crucial for selectivity.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC. The sulfoxide product is significantly more polar than the starting thioether.
-
Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.[17]
-
Workup and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 2-(methylsulfinyl)pyridine can be purified by crystallization or column chromatography.
Applications in Medicinal Chemistry & Drug Development
The 2-(methylthio)pyridine scaffold is a cornerstone in the development of several classes of therapeutic agents, most notably the proton pump inhibitors (PPIs).
Central Role in Proton Pump Inhibitors
In drugs like Omeprazole and Lansoprazole, the core structure involves a benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge. 2-(Methylthio)pyridine derivatives are the direct precursors to this critical linkage. The synthesis involves coupling the pyridine compound with a benzimidazolethiol, followed by a controlled oxidation of the resulting thioether to the active sulfoxide.[12][18]
-
Mechanism of Action Insight: The sulfoxide is the active functional group (a "pro-drug"). In the acidic environment of the stomach's parietal cells, it undergoes a rearrangement to a cationic sulfenamide, which then forms a covalent disulfide bond with a cysteine residue on the H⁺/K⁺-ATPase enzyme, irreversibly inhibiting its function and blocking acid production. The thioether precursor is inactive; the oxidation step is therefore a critical activation step in the synthesis.
Broader Pharmaceutical Potential
Beyond PPIs, the 2-(methylthio)pyridine scaffold and its derivatives have been investigated for a range of biological activities. The pyridine ring is a common feature in FDA-approved drugs, and modifying it with a reactive handle like the methylthio group allows for extensive derivatization to explore structure-activity relationships.[19][20] Research has explored its use in developing agents with potential antibacterial and anti-inflammatory properties.[4][21]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(Methylthio)pyridine is paramount to ensure safety.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[][6][7][8]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Avoid breathing vapors or mists.[6]
-
Wash hands thoroughly after handling.[5]
-
-
Storage:
Conclusion
2-(Methylthio)pyridine (CAS 18438-38-5) is far more than a simple heterocyclic compound; it is a strategic synthetic intermediate with proven value in the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity—especially at the sulfur center—and straightforward synthesis make it an invaluable tool for medicinal chemists. The ability to readily access its sulfoxide and sulfone derivatives is the key to its utility, most prominently in the multi-billion dollar proton pump inhibitor market. As researchers continue to explore the vast chemical space of pyridine derivatives, the utility of 2-(Methylthio)pyridine as a versatile and reliable building block is certain to expand, paving the way for the development of new therapeutic agents and functional materials.
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